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molecular formula C11H6F3NO2 B8408122 2-Nitro-7-(trifluoromethyl)naphthalene

2-Nitro-7-(trifluoromethyl)naphthalene

Cat. No. B8408122
M. Wt: 241.17 g/mol
InChI Key: DMANBUASFRDGDX-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A mixture of 2-iodo-7-nitronaphthalene (1 g, 3.34 mmol), trifluoromethyliodide (0.328 mL, 4.01 mmol) and copper powder (2.55 g, 40.1 mmol) in pyridine (20 mL) in a sealed tube is heated with stirring at 120° C. for 20 hours. After cooling, the reaction mixture is filtered and extracted with EtOAc. The organic extracts are washed with water, 0.1 M citric acid solution and dried (Na2SO4). Concentration and purification of the residual oil by flash chromatography on silica gel (2:1 hexanes/EtOAc) gives 2-nitro-7-trifluoromethylnaphthalene as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.328 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.55 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([N+:12]([O-:14])=[O:13])=[CH:7][CH:8]=2)[CH:3]=1.[F:15][C:16](I)([F:18])[F:17]>N1C=CC=CC=1.[Cu]>[N+:12]([C:6]1[CH:7]=[CH:8][C:9]2[C:4](=[CH:3][C:2]([C:16]([F:18])([F:17])[F:15])=[CH:11][CH:10]=2)[CH:5]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC2=CC(=CC=C2C=C1)[N+](=O)[O-]
Name
Quantity
0.328 mL
Type
reactant
Smiles
FC(F)(F)I
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
copper
Quantity
2.55 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring at 120° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic extracts are washed with water, 0.1 M citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification of the residual oil by flash chromatography on silica gel (2:1 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=CC(=CC=C2C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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